3-Methyl-naphthalene-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 214.26 g/mol. It is an ester derived from 3-methyl-naphthalene-1-carboxylic acid and ethanol. This compound features a naphthalene ring structure, which contributes to its unique properties and potential applications in various fields, including organic synthesis and pharmaceuticals .
The reactivity of 3-methyl-naphthalene-1-carboxylic acid ethyl ester can be attributed to its functional groups. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis .
Synthesis of 3-methyl-naphthalene-1-carboxylic acid ethyl ester typically involves the following methods:
These methods provide efficient pathways for synthesizing the compound in laboratory settings .
3-Methyl-naphthalene-1-carboxylic acid ethyl ester has several potential applications:
These applications emphasize the compound's significance in both industrial and research contexts .
Further research is needed to elucidate these interactions comprehensively .
Several compounds share structural similarities with 3-methyl-naphthalene-1-carboxylic acid ethyl ester. Below are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-naphthalene-1-carboxylic acid ethyl ester | C14H14O2 | Different position of methyl group on naphthalene |
| 4-Methyl-naphthalene-1-carboxylic acid ethyl ester | C14H14O2 | Alternative methyl positioning affects reactivity |
| Naphthalene-1-carboxylic acid ethyl ester | C13H12O2 | Lacks additional methyl group, altering properties |
The uniqueness of 3-methyl-naphthalene-1-carboxylic acid ethyl ester lies in its specific methyl group positioning on the naphthalene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .